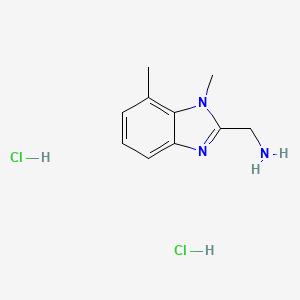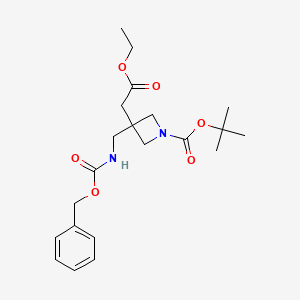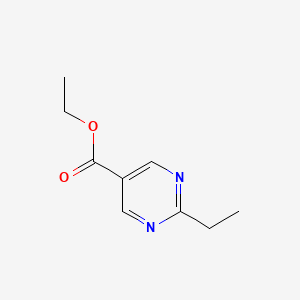![molecular formula C7H15NO B1444214 [1-(2-Methoxyethyl)cyclopropyl]methanamine CAS No. 1421603-95-3](/img/structure/B1444214.png)
[1-(2-Methoxyethyl)cyclopropyl]methanamine
Vue d'ensemble
Description
“[1-(2-Methoxyethyl)cyclopropyl]methanamine” is an organic compound with the CAS Number: 1421603-95-3 . It has a molecular weight of 129.2 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC Name for this compound is [1-(2-methoxyethyl)cyclopropyl]methanamine . The InChI Code is 1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3 and the InChI key is KVVDXAXWEQPPIN-UHFFFAOYSA-N . The SMILES representation is COCCC1(CC1)CN .Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)cyclopropyl]methanamine” is a liquid at room temperature . The compound has a density of 0.944±0.06 g/cm3 (Predicted) and a boiling point of 162.3±13.0 °C (Predicted) .Applications De Recherche Scientifique
Synthesis and Biological Characterization
[1-(2-Methoxyethyl)cyclopropyl]methanamine derivatives have been synthesized and biologically characterized, showcasing their potential as selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists. These compounds have shown promise in preclinical studies for their antidepressant profiles, highlighting their potential therapeutic applications. One such derivative, with very similar binding affinity to α4β2-nAChRs as previously studied compounds, demonstrated significant antidepressant activity in preclinical models, suggesting a potential application in treating depression. Pharmacokinetic studies indicated favorable drug profiles, including brain penetration and stability, which further support their potential use in human applications (Onajole et al., 2016).
Pharmacodynamic and Pharmacokinetic Studies
In the context of anesthesia, cyclopropyl-methoxycarbonyl derivatives have been evaluated for their pharmacodynamic and pharmacokinetic properties. One study focused on cyclopropyl-methoxycarbonyl metomidate (CPMM), a metabolically labile etomidate analogue, demonstrated that it possesses a more favorable pharmacological profile compared to etomidate, including a shorter duration of sedative-hypnotic action and faster adrenocortical recovery. These findings suggest CPMM's potential as a safer alternative for inducing and maintaining general anesthesia or procedural sedation, which is particularly relevant in the development of new anesthetic agents (Campagna et al., 2014).
Comparison with Propofol in Anesthetic Applications
Another study comparing cyclopropyl-methoxycarbonyl metomidate (CPMM) with propofol, a commonly used anesthetic, revealed that CPMM and propofol have similar potencies but CPMM offers more rapid and predictable recovery, especially after prolonged infusions. This distinction suggests CPMM's potential utility as a propofol alternative for anesthetic induction and maintenance, providing a basis for further clinical development in anesthesia (Ge et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H226 and H314 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDXAXWEQPPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)cyclopropyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



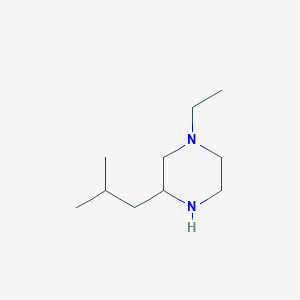
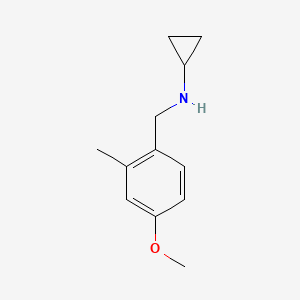
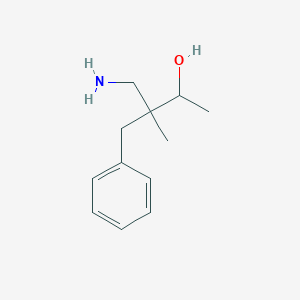
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)


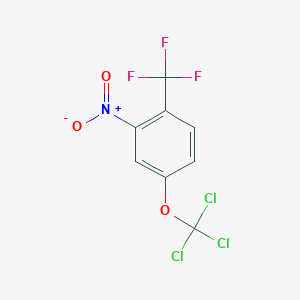
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
